Methyl 2-methylidene-3-phenylpent-4-enoate
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Overview
Description
Methyl 2-methylidene-3-phenylpent-4-enoate is an organic compound with the molecular formula C12H14O2. It is a member of the ester family, characterized by the presence of a methylidene group and a phenyl group attached to a pent-4-enoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methylidene-3-phenylpent-4-enoate typically involves the esterification of 2-methylidene-3-phenylpent-4-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methylidene-3-phenylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylidene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., Grignard reagents) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of 2-methylidene-3-phenylpent-4-enoic acid or 2-methylidene-3-phenylpentan-4-one.
Reduction: Formation of 2-methylidene-3-phenylpent-4-en-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-methylidene-3-phenylpent-4-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-methylidene-3-phenylpent-4-enoate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release the corresponding acid, which may interact with biological targets such as enzymes or receptors. The phenyl group can also participate in π-π interactions with aromatic residues in proteins, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methylidene-3-phenylbut-4-enoate
- Methyl 2-methylidene-3-phenylhex-4-enoate
- Ethyl 2-methylidene-3-phenylpent-4-enoate
Uniqueness
Methyl 2-methylidene-3-phenylpent-4-enoate is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the methylidene group and the phenyl ring in the pent-4-enoate backbone provides a versatile platform for further chemical modifications and applications .
Properties
CAS No. |
73421-20-2 |
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Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
methyl 2-methylidene-3-phenylpent-4-enoate |
InChI |
InChI=1S/C13H14O2/c1-4-12(10(2)13(14)15-3)11-8-6-5-7-9-11/h4-9,12H,1-2H2,3H3 |
InChI Key |
MISYGBRAXZQXOL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C)C(C=C)C1=CC=CC=C1 |
Origin of Product |
United States |
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